N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide typically involves the condensation of N-(3-aminophenyl)-4-methylbenzamide with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzylidene hydrazine moiety is crucial for its biological activity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide
- N-(4-((2-(2,4-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the 4-methyl group on the benzamide moiety. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H17Cl2N3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14-5-7-15(8-6-14)21(28)26-19-4-2-3-16(11-19)22(29)27-25-13-17-9-10-18(23)12-20(17)24/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
CUNONNKNHJOJQD-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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